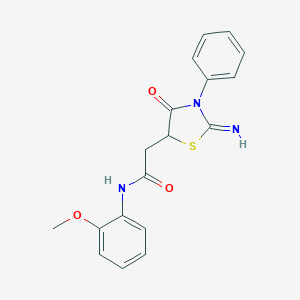
2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamide, also known as PPARγ agonist, is a compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound is a member of the thiazolidinedione class of drugs and is known to activate peroxisome proliferator-activated receptor gamma (PPARγ) in the body.
Mechanism of Action
2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamide activates 2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamideγ by binding to its ligand-binding domain. This activation leads to the upregulation of genes involved in glucose and lipid metabolism, which results in improved insulin sensitivity and glucose uptake. Additionally, 2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamideγ activation has been shown to have anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
Studies have shown that 2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamide exhibits potent 2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamideγ agonistic activity and has beneficial effects on glucose and lipid metabolism. It has been shown to improve insulin sensitivity and glucose uptake, and also has anti-inflammatory and anti-cancer effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamide in lab experiments is its potent 2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamideγ agonistic activity. This allows for the study of the effects of 2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamideγ activation on glucose and lipid metabolism, inflammation, and cancer. However, one limitation of using this compound is its potential toxicity and side effects, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamide. One potential direction is the study of its effects on other diseases such as Alzheimer's disease and cardiovascular disease. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use. Finally, the development of more potent and selective 2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamideγ agonists may lead to the development of more effective therapies for various diseases.
Synthesis Methods
The synthesis of 2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamide involves the reaction of 2,4-thiazolidinedione with 2-methoxybenzylamine in the presence of acetic anhydride and acetic acid. The resulting product is then treated with phenyl isocyanate to yield the final compound.
Scientific Research Applications
2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamideγ agonists have been extensively studied for their potential therapeutic applications in various diseases such as diabetes, obesity, cancer, and inflammation. 2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamide has been shown to exhibit potent 2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamideγ agonistic activity and has been studied for its potential therapeutic applications in these diseases.
properties
Molecular Formula |
C18H17N3O3S |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C18H17N3O3S/c1-24-14-10-6-5-9-13(14)20-16(22)11-15-17(23)21(18(19)25-15)12-7-3-2-4-8-12/h2-10,15,19H,11H2,1H3,(H,20,22) |
InChI Key |
AIJBZUXIMLIBJA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CC2C(=O)N(C(=N)S2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC2C(=O)N(C(=N)S2)C3=CC=CC=C3 |
solubility |
5.3 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(2,4-Dimethylphenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B228255.png)
![methyl 3-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228288.png)

![N-(4-methylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B228293.png)

![N-(2,4-dimethylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B228298.png)
![5-[4-(benzyloxy)-3-methoxyphenyl]-2,4-dihydroxy-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B228304.png)

![Rifamycin, 4-O-[2-(hexahydro-1H-azepin-1-yl)-2-oxoethyl]-](/img/structure/B228313.png)

![N-[4-acetyl-5-(4-fluorophenyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228316.png)

![4-[3-Acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate](/img/structure/B228319.png)